Androstane-17-carboxylic acid
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Overview
Description
Androstane-17-carboxylic acid is a derivative of progesterone, a steroid hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androstane-17-carboxylic acid can be achieved through multiple steps. One notable method involves the transformation of methyl 3-oxo-4-androstene-17β-carboxylate into 4-aza-3-oxo-androstane-17β-carboxylic acid. This process includes a novel one-step simultaneous lactam formation and N-debenzylation using p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, ensuring the availability of this compound for various uses .
Chemical Reactions Analysis
Types of Reactions: Androstane-17-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Androstane-17-carboxylic acid has several scientific research applications:
Mechanism of Action
Androstane-17-carboxylic acid exerts its effects primarily by inhibiting the formation of dihydrotestosterone (DHT) from testosterone. This inhibition occurs through the suppression of testosterone 5α-reductase activity. By reducing DHT levels, the compound can mitigate androgen-related conditions such as acne and seborrhea .
Comparison with Similar Compounds
4-Aza-3-oxo-androstane-17β-carboxylic acid: A potent inhibitor of testosterone 5α-reductase, used in treating benign prostate hypertrophy and male pattern baldness.
Finasteride: Another 5α-reductase inhibitor, commonly used for similar medical conditions.
Uniqueness: Androstane-17-carboxylic acid stands out due to its unique combination of chemical properties and biological activities. Its ability to inhibit testosterone 5α-reductase, coupled with its ferroelectric properties, makes it a versatile compound with diverse applications in both scientific research and industry .
Properties
CAS No. |
6247-77-4 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22) |
InChI Key |
PBXJGQQGODZSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C |
Origin of Product |
United States |
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